molecular formula C17H15N5OS B10880712 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-

Cat. No.: B10880712
M. Wt: 337.4 g/mol
InChI Key: IYTHJOTUZUHQSM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazole ring, and is further substituted with a propoxyphenyl and a pyridinyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)- is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases. Research has focused on its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors in the body could lead to the development of new treatments for conditions such as infections, cancer, and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: Compounds with similar core structures but different substituents.

    Benzothiazoles: Another class of heterocyclic compounds with similar biological activities.

    Thiadiazoles: Compounds containing the thiadiazole ring but lacking the triazole component.

Uniqueness

The uniqueness of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)- lies in its combined triazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-(4-propoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-2-11-23-14-5-3-13(4-6-14)16-21-22-15(19-20-17(22)24-16)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3

InChI Key

IYTHJOTUZUHQSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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